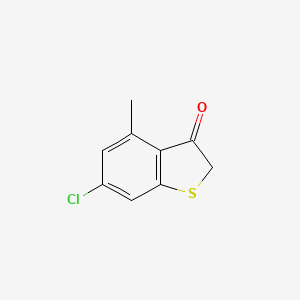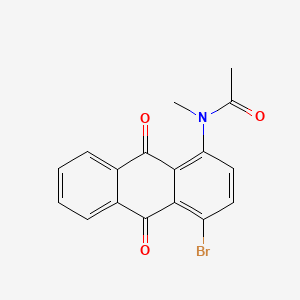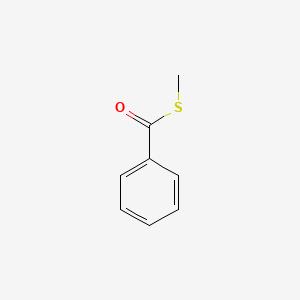![molecular formula C16H19N3O2 B1607323 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol CAS No. 2452-84-8](/img/structure/B1607323.png)
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol is an organic compound with the molecular formula C16H19N3O2. It is a member of the azobenzene family, characterized by the presence of an azo group (N=N) linked to two aromatic rings. This compound is known for its vibrant yellow color and is commonly used as a dye, specifically known as C.I. Solvent Yellow 58 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-bis(2-hydroxyethyl)amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated azobenzene derivatives.
Applications De Recherche Scientifique
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its photoisomerization properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks
Mécanisme D'action
The primary mechanism of action of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in configuration can alter the physical and chemical properties of the compound, making it useful in various applications such as molecular switches and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
4-Nitro-4’-hydroxyazobenzene: Known for its use in dyeing and as a pH indicator.
Disperse Red 1: A commonly used dye with similar azo structure.
Uniqueness
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol stands out due to its bis(2-hydroxyethyl)amino group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility profiles and reactivity under mild conditions .
Propriétés
Numéro CAS |
2452-84-8 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol |
InChI |
InChI=1S/C16H19N3O2/c20-12-10-19(11-13-21)16-8-6-15(7-9-16)18-17-14-4-2-1-3-5-14/h1-9,20-21H,10-13H2 |
Clé InChI |
YNXWXVHBJGJPPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Key on ui other cas no. |
2452-84-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
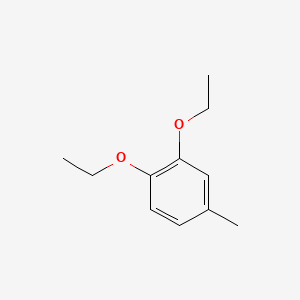
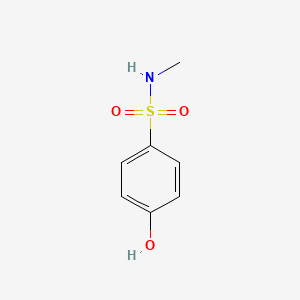
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)
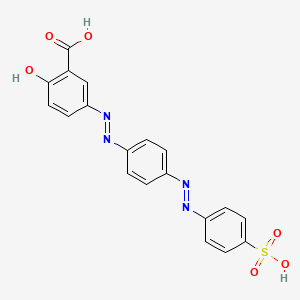
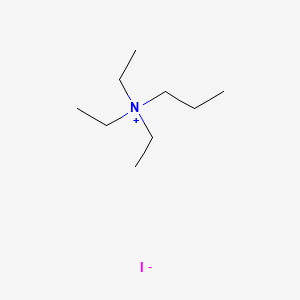
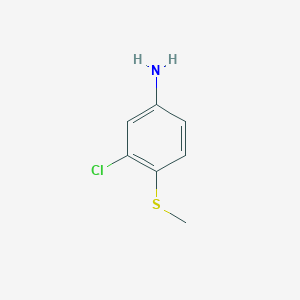
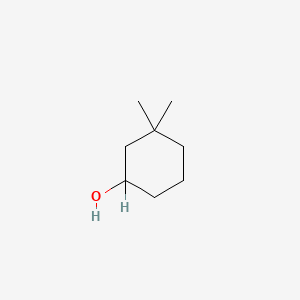
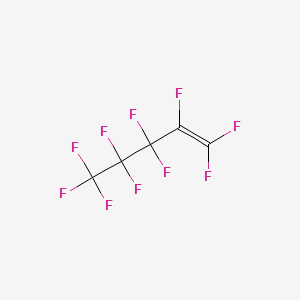
![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)
